molecular formula C15H28N4O4 B10770957 (2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

(2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B10770957
M. Wt: 328.41 g/mol
InChI Key: PDGQBIYMLALKTR-FIQHERPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID10395480C6” involves multiple steps, including the formation of specific amide bonds and the incorporation of amino acid derivatives. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. Purification processes such as crystallization or chromatography would be employed to achieve the required purity levels for pharmaceutical applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Compound “PMID10395480C6” has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of Xaa-Pro aminopeptidase 2 (XPNPEP2). This inhibition prevents the degradation of bradykinin, a peptide that plays a role in vasodilation and blood pressure regulation. By reducing bradykinin degradation, the compound can potentially lower blood pressure and provide anti-hypertensive effects .

Comparison with Similar Compounds

Uniqueness: Compound “PMID10395480C6” is unique due to its specific inhibition of XPNPEP2, leading to targeted effects on bradykinin degradation. Its synthetic organic nature allows for modifications to enhance its stability and efficacy, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C15H28N4O4

Molecular Weight

328.41 g/mol

IUPAC Name

(2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H28N4O4/c1-8(2)7-10(16)12(20)15(23)19-6-4-5-11(19)14(22)18-9(3)13(17)21/h8-12,20H,4-7,16H2,1-3H3,(H2,17,21)(H,18,22)/t9-,10-,11-,12+/m0/s1

InChI Key

PDGQBIYMLALKTR-FIQHERPVSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]([C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)O)N

Origin of Product

United States

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